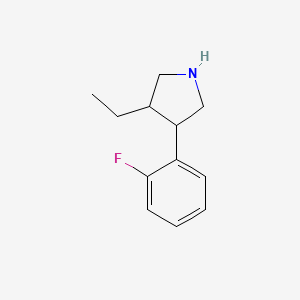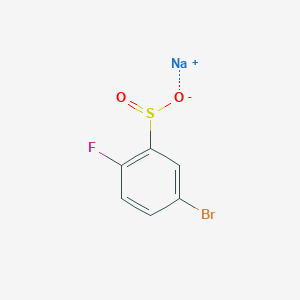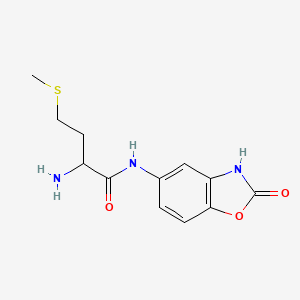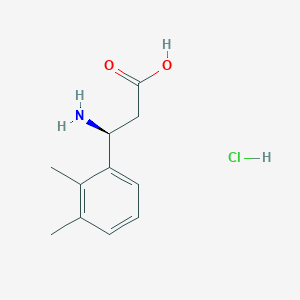
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a synthetic organic compound that belongs to the class of amines It features a cyclopentane ring substituted with a methoxypyrrolidine group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Methoxypyrrolidine Ring: This can be achieved through the reaction of a suitable pyrrolidine precursor with methanol under acidic or basic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Coupling of Methoxypyrrolidine and Cyclopentane: The methoxypyrrolidine group is then coupled with the cyclopentane ring using appropriate reagents and catalysts.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxypyrrolidin-1-yl)-N-ethylcyclopentan-1-amine: Similar structure with an ethyl group instead of a methyl group.
2-(3-Methoxypyrrolidin-1-yl)-N-propylcyclopentan-1-amine: Similar structure with a propyl group instead of a methyl group.
2-(3-Methoxypyrrolidin-1-yl)-N-butylcyclopentan-1-amine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methoxypyrrolidine group and the methylamine group in the cyclopentane ring may result in unique interactions with molecular targets, leading to specific biological effects.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-12-10-4-3-5-11(10)13-7-6-9(8-13)14-2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
KAXMPXUXSCSNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCC1N2CCC(C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


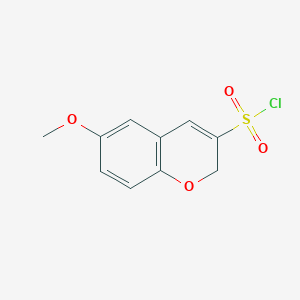
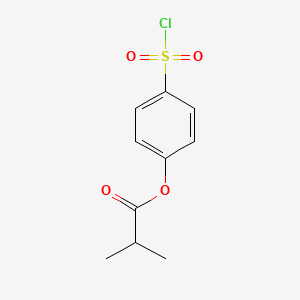
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

